molecular formula C21H20FN3O4S B5079195 Methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

Methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

Cat. No.: B5079195
M. Wt: 429.5 g/mol
InChI Key: LOCYNMCQPNDDPU-UHFFFAOYSA-N
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Description

Methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate is a complex organic compound with a unique structure that includes a fluorophenyl group, an imidazolidinone ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing palladium-catalyzed cross-coupling reactions. The choice of reagents and catalysts, such as palladium tetratriphenylphosphine or palladium acetate, is crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to various receptors, influencing biological processes such as enzyme inhibition and signal transduction . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate is unique due to its complex structure, which combines multiple functional groups, making it versatile for various chemical reactions and applications. Its ability to undergo diverse reactions and its potential biological activities set it apart from simpler analogs.

Properties

IUPAC Name

methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-24-19(27)17(25(21(24)30)12-13-3-7-15(22)8-4-13)11-18(26)23-16-9-5-14(6-10-16)20(28)29-2/h3-10,17H,11-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCYNMCQPNDDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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